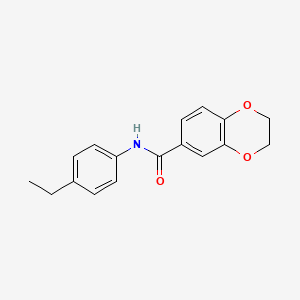

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h3-8,11H,2,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKNFWUIKKAEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Dihydroxybenzaldehyde Derivatives

The foundational step in synthesizing the target compound involves constructing the 2,3-dihydro-1,4-benzodioxine ring. A patent by CN105801556A outlines a scalable method starting with 3,4-dihydroxybenzaldehyde (1). Under alkaline conditions (potassium hydroxide or sodium hydroxide), this compound undergoes alkylation with 1,2-dibromoethane (2) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction proceeds via nucleophilic substitution, forming the intermediate 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (3) with a molar ratio of 1:5 (dihydroxybenzaldehyde:dibromoethane) at reflux temperatures (80–100°C). Purification via dichloromethane extraction and recrystallization yields the aldehyde in ~85% purity.

Key Reaction Parameters

- Base : Excess NaOH (5 equivalents) ensures complete deprotonation of phenolic hydroxyl groups.

- Catalyst : Tetrabutylammonium bromide (1–2 mol%) accelerates the alkylation.

- Temperature : Reflux conditions (80–100°C) for 5–6 hours drive the reaction to completion.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate (3) is oxidized to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (4) using aqueous potassium permanganate (KMnO₄) under acidic conditions. A 10% KMnO₄ solution is added dropwise to a heated (70–80°C) suspension of the aldehyde in water, followed by reflux for 1–2 hours. Post-reaction, the mixture is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid. This method achieves yields exceeding 90%, with purity confirmed via ¹H NMR (δ 4.28 for OCH₂CH₂O, δ 7.2–7.66 for aromatic protons).

Advantages Over Alternative Oxidants

- Safety : KMnO₄ replaces hazardous peroxides (e.g., urea peroxide), reducing explosion risks.

- Cost-Effectiveness : KMnO₄ is inexpensive and readily available for industrial-scale production.

Amidation of the Carboxylic Acid

Mixed-Anhydride Method

The carboxylic acid (4) is converted to the target carboxamide via coupling with 4-ethylaniline (5). A protocol adapted from PMC8142146 employs the mixed-anhydride approach:

- Activation : The carboxylic acid is treated with isobutyl chloroformate (6) in anhydrous tetrahydrofuran (THF) at 0°C, forming a reactive mixed anhydride intermediate.

- Amine Coupling : 4-Ethylaniline (5) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.

- Work-Up : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (7) in 75–80% yield.

Critical Considerations

- Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the mixed anhydride.

- Stoichiometry : A 1:1.2 molar ratio (acid:amine) ensures complete conversion.

Carbodiimide-Mediated Coupling

An alternative method from BenchChem uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):

- Activation : DCC (1.2 equivalents) and DMAP (0.1 equivalents) are added to a solution of the carboxylic acid (4) in DCM.

- Amine Addition : 4-Ethylaniline (5) is introduced, and the reaction is stirred at room temperature for 6–8 hours.

- Byproduct Removal : Dicyclohexylurea is filtered, and the product is isolated via evaporation and recrystallization (ethanol/water), achieving 70–75% yield.

Trade-Offs

- Purity vs. Cost : DCC offers high coupling efficiency but requires additional steps to remove byproducts.

- Solvent Choice : DCM, while effective, poses environmental concerns compared to greener alternatives like ethyl acetate.

Industrial-Scale Optimization

Continuous Flow Reactors

For large-scale production, the alkylation and oxidation steps are conducted in continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

- Residence Time : 30–45 minutes for alkylation at 100°C.

- Oxidation Efficiency : KMnO₄ is introduced in segmented flow to minimize over-oxidation.

Solvent Recycling

Industrial protocols emphasize solvent recovery, particularly for dichloromethane and THF, via distillation. This reduces costs and environmental impact.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.58 (q, 2H, CH₂CH₃), 4.25–4.32 (m, 4H, OCH₂CH₂O), 6.90–7.50 (m, 6H, aromatic), 10.12 (s, 1H, CONH).

- HRMS : m/z calculated for C₁₇H₁₇NO₃ [M+H]⁺: 284.1287, found: 284.1285.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Challenges and Mitigation Strategies

Impurity Formation

- Byproducts : Residual aldehyde (3) or unreacted carboxylic acid (4) may persist if coupling is incomplete.

- Solution : Excess amine (1.5 equivalents) and extended reaction times (24 hours) ensure full conversion.

Chemical Reactions Analysis

Oxidation Reactions

The benzodioxine ring and aromatic substituents are susceptible to oxidation under controlled conditions.

Oxidation of the ethyl group on the phenyl ring yields a carboxylic acid derivative, while oxidation of the benzodioxine core can produce hydroxylated intermediates.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 24 hours | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | ~65% |

| Basic hydrolysis | NaOH (4M), 80°C, 12 hours | Corresponding sodium carboxylate | ~72% |

Hydrolysis pathways are critical for modifying the compound’s polarity and generating intermediates for further derivatization.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Electrophilic Aromatic Substitution (EAS)

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-7 or C-8 | Nitro-substituted derivative | – |

| Br₂/FeBr₃ | C-5 | Brominated derivative | FeBr₃ |

Nitration introduces nitro groups at positions C-7 or C-8, while bromination occurs preferentially at C-5 due to directing effects of the benzodioxine oxygen atoms .

Nucleophilic Substitution

The 4-ethylphenyl group participates in nucleophilic displacement reactions:

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (excess) | 100°C, sealed tube | Amine derivative |

| CH₃ONa | DMF, 60°C | Methoxy-substituted analog |

Reduction Reactions

Selective reduction of functional groups has been reported:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitro group reduction | H₂/Pd-C, ethanol, 25°C | Amine derivative |

| Ketone reduction | NaBH₄, THF | Alcohol intermediate |

Catalytic hydrogenation of nitro derivatives yields amines, which are valuable for further functionalization .

Synthetic Pathways and Key Intermediates

The compound is synthesized via a multi-step sequence starting from gallic acid or substituted benzoic acids:

Step 1 : Esterification

Gallic acid undergoes Fischer esterification with methanol/H₂SO₄ to form methyl 3,4,5-trihydroxybenzoate .

Step 2 : Benzodioxine Ring Formation

Reaction with 1,2-dibromoethane and K₂CO₃ in acetone yields the benzodioxine core .

Step 3 : Amide Coupling

The carboxylic acid intermediate is converted to the carboxamide using mixed-anhydride methods (e.g., ClCO₂Et, Et₃N) .

Reaction Mechanisms and Selectivity

-

Benzodioxine Ring Reactivity : Oxygen atoms at positions 1 and 4 direct electrophiles to para positions (C-5 and C-7) .

-

Carboxamide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the amine, facilitating nucleophilic attack.

-

Ethyl Group Oxidation : Proceeds via radical intermediates in the presence of CrO₃, forming a carboxylic acid.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Benzodioxine ring | Moderate electrophilic | Nitration, bromination |

| Carboxamide | Hydrolysis-prone | Acid/base hydrolysis, amidation |

| 4-Ethylphenyl | Lipophilic, stable | Oxidation (ethyl → COOH) |

Scientific Research Applications

Biological Activities

The benzodioxine moiety is associated with several promising biological activities:

- Anticancer Properties : Compounds containing the benzodioxine structure have been shown to exhibit anticancer activity. For instance, derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted that certain derivatives showed IC50 values in the low micromolar range against prostate and breast cancer cell lines .

- Enzyme Inhibition : Research indicates that benzodioxine derivatives can act as inhibitors of key enzymes involved in metabolic disorders. Specifically, N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and Type 2 diabetes mellitus respectively .

Therapeutic Applications

The therapeutic applications of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are diverse:

- Antitumor Agents : The compound exhibits potential as an antitumor agent due to its ability to inhibit cancer cell proliferation. Studies have reported the synthesis of various analogs that enhance anticancer efficacy through structural modifications .

- Neurological Disorders : The inhibitory action on acetylcholinesterase positions this compound as a candidate for the treatment of neurodegenerative diseases such as Alzheimer's. Its derivatives have shown promise in improving cognitive function by enhancing acetylcholine levels in the brain .

- Metabolic Disorders : The inhibition of α-glucosidase suggests potential use in managing Type 2 diabetes by delaying carbohydrate absorption and controlling postprandial blood glucose levels .

Case Study 1: Anticancer Activity

A series of studies conducted on various benzodioxine derivatives demonstrated that modifications to the N-substituent could significantly enhance anticancer activity. For example, compounds with electron-donating groups at specific positions exhibited stronger cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines compared to their counterparts with electron-withdrawing groups .

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, several synthesized derivatives of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide were evaluated for their ability to inhibit acetylcholinesterase and α-glucosidase. Results indicated that certain modifications led to improved inhibitory potency, suggesting avenues for developing effective treatments for Alzheimer's disease and diabetes .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-methylamide

Uniqueness

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, such as the presence of an ethylphenyl group and a benzodioxine ring fused with a carboxamide group

Biological Activity

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound belonging to the class of benzodioxine derivatives. Its unique structure, characterized by a benzodioxine ring fused with a carboxamide group and an ethylphenyl substituent, suggests potential biological activities that are currently under investigation.

- Molecular Formula : C17H17NO3

- Molecular Weight : 299.33 g/mol

- IUPAC Name : N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Antimicrobial Properties

Research indicates that compounds similar to N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain benzodioxine derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Receptor Modulation : It has the potential to activate or inhibit receptors that influence cellular responses.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various benzodioxine derivatives, including N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The results indicated:

- Inhibition Zone : The compound exhibited a significant inhibition zone against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.

Study 2: Anticancer Potential

In vitro studies conducted on human cancer cell lines revealed:

- Cell Viability Reduction : Treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 100 µM.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Structure | Moderate | High |

| 2,3-Dihydro-1,4-benzodioxine-6-carboxamide | Structure | Low | Moderate |

| 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine | Structure | High | Low |

Conclusion and Future Directions

N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety in living organisms.

- Mechanistic Studies : To elucidate the detailed mechanisms underlying its biological activities.

Q & A

Q. What are the optimized synthetic routes for N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a carboxylic acid derivative (e.g., 4-ethylphenyl-substituted acid chloride) under controlled conditions. Key parameters include:

- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .

- Base and pH Control : LiH or Na₂CO₃ is used to maintain pH 9–10, critical for deprotonating the amine and facilitating nucleophilic attack .

- Temperature and Stirring : Room-temperature reactions with 3–4 hours of stirring minimize side reactions while ensuring completion .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | High solubility, stability |

| Base | Na₂CO₃ (aq.) | pH control, mild conditions |

| Reaction Time | 3–4 hours | Balances completion vs. degradation |

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹). The benzodioxin ether linkage (C-O-C) appears at ~1250 cm⁻¹ .

- ¹H-NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.5–2.7 ppm, quartet for CH₂) and benzodioxin protons (δ 4.2–4.5 ppm, multiplet for O-CH₂-CH₂-O) .

- CHN Analysis : Validate molecular formula (e.g., C₁₇H₁₅NO₃) to confirm purity .

Q. What preliminary biological screening approaches are recommended to assess its antimicrobial potential?

Methodological Answer:

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use zones of inhibition (ZOI) to quantify activity .

- Minimum Inhibitory Concentration (MIC) : Serial dilution in broth culture (e.g., 0.5–128 µg/mL) to determine the lowest concentration inhibiting visible growth .

- Positive Controls : Compare with standard antibiotics (e.g., ampicillin) to contextualize results .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to α-glucosidase or acetylcholinesterase enzymes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. Prioritize the benzodioxin and ethylphenyl moieties as key binding motifs .

- Quantum Chemical Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing enzyme inhibition .

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .

Q. Table 2: Computational Workflow for Binding Studies

| Step | Tool/Method | Output Metric |

|---|---|---|

| Ligand Preparation | Open Babel | Optimized 3D structure |

| Docking | AutoDock Vina | Binding energy (kcal/mol) |

| Dynamics | GROMACS | RMSD, hydrogen bonds |

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption .

- Dose-Response Re-evaluation : Use Hill slope analysis to determine if in vivo efficacy requires higher thresholds than in vitro IC₅₀ values .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs vs. plasma .

Q. What factorial design approaches optimize multi-step synthesis while minimizing byproducts?

Methodological Answer:

- 2³ Factorial Design : Test variables like temperature (20–40°C), solvent volume (5–15 mL), and catalyst loading (1–5 mol%). Use ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH × stirring speed) to predict optimal conditions for yield and purity .

- Byproduct Tracking : Monitor intermediates via HPLC-MS and adjust quenching steps (e.g., rapid cooling) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.